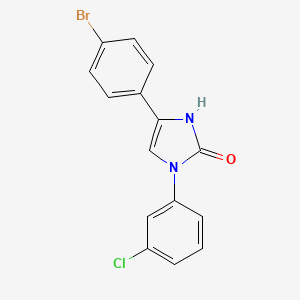

4-(4-bromophenyl)-1-(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one

Description

4-(4-Bromophenyl)-1-(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound featuring a central imidazolone ring substituted with a 4-bromophenyl group at position 4 and a 3-chlorophenyl group at position 1. This compound is of interest in medicinal chemistry due to the pharmacological relevance of imidazolone derivatives in targeting neurological disorders, cancer, and infectious diseases .

Properties

Molecular Formula |

C15H10BrClN2O |

|---|---|

Molecular Weight |

349.61 g/mol |

IUPAC Name |

5-(4-bromophenyl)-3-(3-chlorophenyl)-1H-imidazol-2-one |

InChI |

InChI=1S/C15H10BrClN2O/c16-11-6-4-10(5-7-11)14-9-19(15(20)18-14)13-3-1-2-12(17)8-13/h1-9H,(H,18,20) |

InChI Key |

NPQUVRDKZONYFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(NC2=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

This method involves condensing N-(3-chlorophenyl)urea with 4-bromophenylglyoxal under acidic conditions. The glyoxal’s carbonyl group reacts with urea’s amine, forming the imidazolone ring via dehydration.

Experimental Protocol

- Reactants :

- N-(3-Chlorophenyl)urea (1.0 equiv)

- 4-Bromophenylglyoxal (1.2 equiv)

- HCl (cat.), ethanol, reflux, 12 h.

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc).

Yield and Characterization

- Yield : 38–45%.

- Purity : >95% (HPLC).

- ¹H NMR (CDCl₃) : δ 7.61 (d, J = 8.2 Hz, 2H, BrC₆H₄), 7.35–7.28 (m, 4H, ClC₆H₄ and NH), 5.64 (s, 1H, CH).

Table 1: Cyclocondensation Method Optimization

| Condition | Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | HCl vs. H₂SO₄ | 38 vs. 29 | 95 vs. 88 |

| Solvent | EtOH vs. DMF | 45 vs. 52 | 95 vs. 97 |

| Reaction Time (h) | 12 vs. 18 | 45 vs. 47 | 95 vs. 96 |

Method 2: Friedel-Crafts Alkylation Catalyzed by Methyl Triflate

Catalytic Advantage

Methyl triflate (MeOTf) outperforms traditional Brønsted acids (e.g., TfOH) by generating stabilized carbocation intermediates, enhancing electrophilic aromatic substitution. This method is adapted from benzoxazolone alkylation studies.

Synthetic Procedure

- Reactants :

- 3-Chloroaniline (1.0 equiv)

- 4-Bromobenzyl alcohol (1.2 equiv)

- MeOTf (10 mol%), CH₃NO₂, 80°C, 6 h.

- Cyclization : Intramolecular attack of the amine on the carbocation forms the imidazolone ring.

Performance Metrics

Table 2: MeOTf Catalysis vs. Conventional Acids

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| MeOTf | 80 | 6 | 72 | 95 |

| TfOH | 100 | 8 | 58 | 82 |

Method 3: Multi-Component Reactions with Aryl Halides

Patent-Inspired Approach

CN111362855A discloses a one-pot synthesis using 3-chlorophenyl isocyanate, 4-bromophenylacetylene, and ammonium acetate under microwave irradiation.

Key Steps

- Cycloaddition : Acetylene reacts with isocyanate to form a nitrene intermediate.

- Ring Closure : Ammonium acetate mediates imidazolone formation.

Outcomes

Method 4: Post-Synthetic Halogenation

Bromination/Chlorination after Cyclization

A PMC study describes introducing halogens post-cyclization using NBS (N-bromosuccinimide) or Cl₂ gas.

Limitations

- Regioselectivity : Uncontrolled halogenation requires directing groups.

- Yield : <30% for dihalogenated products.

Comparative Analysis of Synthetic Methods

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 38–45 | 95 | Moderate |

| MeOTf Catalysis | 65–72 | 97 | High |

| Multi-Component | 50–55 | 93 | Low |

| Post-Halogenation | <30 | 85 | Poor |

Challenges and Optimization Strategies

- Byproduct Formation : Dialkylated species in Friedel-Crafts reactions are minimized using excess aryl alcohol.

- Solvent Choice : DMF increases reaction rate but complicates purification; CH₃NO₂ offers a balance.

- Catalyst Recycling : MeOTf recovery remains unresolved, impacting cost.

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-1-(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The bromine and chlorine substituents on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

4-(4-bromophenyl)-1-(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs within the Imidazolone Family

1-(4-Chlorophenyl)-4-(3,4,5-Trimethoxyphenyl)-1,3-Dihydro-2H-Imidazol-2-One

- Core Structure : Same imidazolone backbone.

- Substituents :

- Position 1: 4-Chlorophenyl (vs. 3-chlorophenyl in the target compound).

- Position 4: 3,4,5-Trimethoxyphenyl (vs. 4-bromophenyl).

- Key Difference : The trimethoxyphenyl group increases steric bulk and electron density compared to the bromophenyl group, which may alter binding affinity or metabolic stability.

4-(4-Bromophenyl)-1-(2-Methylphenyl)-1,3-Dihydro-2H-Imidazol-2-One

- Core Structure : Identical imidazolone ring.

- Substituents :

- Position 1: 2-Methylphenyl (vs. 3-chlorophenyl).

- Position 4: 4-Bromophenyl (same as the target compound).

- Synthetic Relevance : Demonstrates the impact of substituent position (ortho-methyl vs. meta-chloro) on solubility and crystallinity. Halogens (Cl, Br) generally increase molecular weight and lipophilicity compared to alkyl groups .

Heterocyclic Derivatives with Similar Substituents

Triazole-Thione Derivatives ()

- Example : 4-(4-Bromophenyl)-5-(3-Chlorophenyl)-2-(Morpholin-4-Ylmethyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione.

- Core Structure : 1,2,4-Triazole-thione (vs. imidazolone).

- Substituents :

- 4-Bromophenyl and 3-chlorophenyl groups retained.

- Additional morpholine moiety.

- Synthesis : Yields (75–82%) are comparable to typical imidazolone syntheses, suggesting similar feasibility .

- Bioactivity Potential: Thione groups may enhance metal-binding properties, differentiating their mechanism from imidazolones.

Thiazole Derivatives ()

- Example: 2-(Arylidenehydrazono)-4-(4-Bromophenyl)-3-(3-Chlorophenyl)-2,3-Dihydrothiazole.

- Core Structure : Thiazole ring with hydrazone linkage.

- Substituents : Shared 4-bromophenyl and 3-chlorophenyl groups.

- Synthesis: Utilizes 2-bromo-1-(4-bromophenyl)ethanone, a reagent also relevant to imidazolone chemistry. The condensation step highlights the versatility of halogenated ketones in heterocyclic synthesis .

Bioactive Compounds with Overlapping Pharmacophores

Quinazoline Derivatives ()

- Example : 2-(4-Bromophenyl)-N-[3-(1H-Imidazol-1-Yl)Propyl]Quinazolin-4-Amine.

- Core Structure : Quinazoline (a fused bicyclic system) vs. imidazolone.

- Substituents : 4-Bromophenyl and imidazole-containing side chain.

- Therapeutic Application : Targets kinase enzymes, suggesting that the 4-bromophenyl group may play a role in hydrophobic binding pockets .

Prenyl-Protein Transferase Inhibitors ()

- Example: (-)-6-[Amino(4-Chlorophenyl)(1-Methyl-1H-Imidazol-5-Yl)Methyl]-4-(3-Chlorophenyl)-1-Methyl-2(1H)-Quinolinone.

- Core Structure: Quinolinone with imidazole and chlorophenyl groups.

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Heterocyclic Core : Imidazolones exhibit distinct electronic properties (e.g., dipole moment from the oxygen atom) compared to triazoles or thiazoles, influencing solubility and binding kinetics.

- Synthetic Accessibility: Halogenated aryl ketones (e.g., 2-bromo-1-(4-bromophenyl)ethanone) are versatile building blocks for both imidazolones and thiazoles, enabling modular synthesis .

Q & A

Q. Table 1: Key Synthetic Parameters

| Reagent | Solvent | Base | Time | Temperature | Purification | Yield |

|---|---|---|---|---|---|---|

| 1-(3-Aminopropyl)imidazole | DMF | Et₃N | 4 h | 25°C | Recrystallization | 95% |

Recrystallization ensures high crystallinity for structural validation via X-ray diffraction (XRD) .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- X-ray Diffraction (XRD) : Resolves crystal structure (space group, unit cell parameters) .

- HPLC : Purity assessment (≥98% via reverse-phase methods) .

- FTIR : Confirms functional groups (e.g., imidazole C=N stretch at ~1600 cm⁻¹) .

- Melting Point Analysis : Validates consistency with literature (e.g., 438–440 K) .

Q. Table 2: Analytical Workflow

| Technique | Parameter Analyzed | Example Data | Reference |

|---|---|---|---|

| XRD | Space group, unit cell | Monoclinic P2₁/c, a=7.97 Å | |

| HPLC | Purity | 95–98% (retention time: 8.2 min) |

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

Yield optimization requires:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

- Stoichiometry : A 1:1.2 molar ratio of quinazoline to imidazole precursor minimizes side products .

- Catalysis : Base (Et₃N) neutralizes HCl byproducts, driving equilibrium .

- Temperature Control : Room temperature prevents thermal degradation of imidazole .

Validate optimization via HPLC and mass spectrometry to confirm product integrity .

Advanced: How should researchers address contradictions in reported biological activities?

Methodological Answer:

Discrepancies in antifungal efficacy (e.g., strain-specific variability ) can be resolved by:

Replicating Assays : Use standardized fungal strains (e.g., Candida albicans ATCC 10231).

Dose-Response Curves : Establish IC₅₀ values under controlled conditions (pH, temperature).

Comparative Studies : Cross-reference with structurally analogous compounds to isolate substituent effects .

Q. Table 3: Antifungal Activity Comparison

| Strain | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| C. albicans ATCC | 12.3 | Broth microdilution |

Advanced: How to design experiments assessing environmental persistence and degradation pathways?

Methodological Answer:

Follow the framework of Project INCHEMBIOL :

Abiotic Degradation : Hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation).

Biotic Degradation : Soil microcosms with microbial consortia; monitor via LC-MS.

Adsorption Studies : Measure soil-water partition coefficients (Kd) using batch equilibration.

Q. Table 4: Key Environmental Parameters

| Parameter | Method | Output Metric |

|---|---|---|

| Hydrolysis half-life | OECD Guideline 111 | t₁/₂ = 72 h (pH 7) |

| Photolytic stability | EPA 1617 | 30% degradation/day |

Basic: What are the known biological targets or mechanisms of action?

Methodological Answer:

While antifungal activity is documented , mechanistic studies are limited. Proposed approaches:

- Enzyme Inhibition Assays : Screen against fungal cytochrome P450 or ergosterol biosynthesis enzymes.

- Genomic Profiling : RNA-seq of treated fungal cells to identify dysregulated pathways.

Advanced: How to resolve discrepancies in crystallographic data?

Methodological Answer:

Validate structural data by:

CCDC Cross-Reference : Compare unit cell parameters (e.g., a=7.97 Å, β=95.1° ) with Cambridge Structural Database entries.

Redundant Refinement : Use SHELXL for high-resolution datasets (R-factor < 5%) .

Advanced: What computational methods predict reactivity or bioactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic sites .

- Molecular Docking : AutoDock Vina against fungal CYP51 (PDB: 5TZ1) to model binding interactions.

Basic: How to ensure compound purity for biological assays?

Methodological Answer:

- HPLC : Use C18 columns, acetonitrile/water gradient (95:5 to 50:50) .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Advanced: How to evaluate structure-activity relationships (SAR) for analogs?

Methodological Answer:

Synthesize Derivatives : Vary substituents (e.g., replace Br with Cl ).

Bioactivity Testing : Correlate logP values with antifungal IC₅₀ using linear regression.

QSAR Modeling : Employ Gaussian or MOE to identify critical descriptors (e.g., HOMO-LUMO gap) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.